Antimycobacterial agent-4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H10N4O3S |

|---|---|

分子量 |

326.3 g/mol |

IUPAC 名称 |

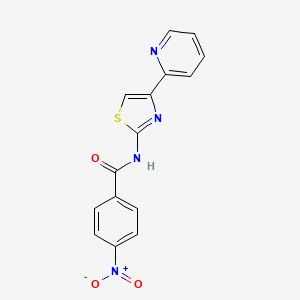

4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20) |

InChI 键 |

JQVGGGLUCDRLSD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Structure Elucidation of Antimycobacterial Agent-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycobacterial agent-4 is a promising synthetic compound belonging to the 2-amino-4-(2-pyridyl)thiazole class of molecules. This class has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-sensitive and, in some cases, drug-resistant strains. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the synthetic methodology, spectroscopic analysis, and the current understanding of its mechanism of action. The information presented herein is a synthesis of data from studies on closely related 2-amino-4-arylthiazole derivatives and serves as a foundational resource for researchers in the field of antimycobacterial drug discovery.

I. Synthesis and Purification

The synthesis of this compound, a 2-amino-4-(2-pyridyl)thiazole derivative, is typically achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Synthesis of 2-amino-4-(2-pyridyl)thiazole

A representative procedure for the synthesis of the core scaffold of this compound is as follows:

-

Preparation of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide: 2-Acetylpyridine is brominated to yield the α-bromoketone intermediate.

-

Hantzsch Thiazole Synthesis: To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide in a suitable solvent such as ethanol, an equimolar amount of a substituted thiourea is added.

-

The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

Experimental Protocol: Purification

Purification of the synthesized 2-amino-4-(2-pyridyl)thiazole derivatives is crucial to remove unreacted starting materials and byproducts. A general column chromatography protocol is provided below:

-

Adsorbent: Silica gel (100-200 mesh) is commonly used as the stationary phase.

-

Eluent: A gradient elution system of ethyl acetate in hexane or methanol in dichloromethane is often employed. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield the purified 2-amino-4-(2-pyridyl)thiazole derivative.

II. Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the molecular framework of the compound. Representative chemical shifts for the core 2-amino-4-(2-pyridyl)thiazole scaffold are presented in the table below. The exact shifts for this compound will vary depending on the specific substitution at the 2-amino position.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiazole-H5 | ~7.0-7.5 (s) | ~105-110 |

| Pyridyl-H3 | ~7.8-8.0 (d) | ~120-122 |

| Pyridyl-H4 | ~7.6-7.8 (t) | ~136-138 |

| Pyridyl-H5 | ~7.1-7.3 (t) | ~122-124 |

| Pyridyl-H6 | ~8.5-8.7 (d) | ~149-151 |

| Thiazole-C2 | - | ~168-172 |

| Thiazole-C4 | - | ~150-155 |

| Thiazole-C5 | - | ~105-110 |

| Pyridyl-C2 | - | ~152-156 |

| Pyridyl-C3 | - | ~120-122 |

| Pyridyl-C4 | - | ~136-138 |

| Pyridyl-C5 | - | ~122-124 |

| Pyridyl-C6 | - | ~149-151 |

Note: Data is representative of the 2-amino-4-(2-pyridyl)thiazole scaffold and may vary for specific derivatives.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula.

| Technique | Expected Data |

| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of the protonated molecule. |

III. Biological Activity and Mechanism of Action

This compound and its analogs exhibit potent activity against Mycobacterium tuberculosis. The primary mechanism of action is believed to be the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.

Antimycobacterial Activity

The in vitro antimycobacterial activity is typically determined using methods such as the Microplate Alamar Blue Assay (MABA) or the LRP (Luciferase Reporter Phage) assay to determine the Minimum Inhibitory Concentration (MIC).

| Parameter | Description | Typical Values for Active Compounds |

| MIC₉₉ | Minimum inhibitory concentration required to inhibit 99% of bacterial growth. | 1-10 µM |

| IC₅₀ | Concentration causing 50% inhibition of growth. | Sub-micromolar to low micromolar range |

Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Several studies suggest that 2-aminothiazole derivatives target enzymes involved in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. One of the key enzymes in this pathway is β-ketoacyl-ACP synthase (KasA). Inhibition of KasA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.[1][2]

IV. Conclusion

The structure of this compound, a 2-amino-4-(2-pyridyl)thiazole derivative, can be confidently elucidated through a combination of Hantzsch thiazole synthesis and comprehensive spectroscopic analysis. Its promising antimycobacterial activity, coupled with a mechanism of action that targets the essential mycolic acid biosynthesis pathway, makes it a valuable scaffold for further drug development. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this important class of antimycobacterial compounds.

References

Antimycobacterial Agent-4 (AMA-4): A Technical Guide on its Mechanism of Action Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action, efficacy, and associated experimental methodologies for Antimycobacterial Agent-4 (AMA-4), a novel first-in-class drug candidate. AMA-4, an imidazo[1,2-a]pyridine amide, presents a promising approach to combatting both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Core Mechanism of Action: Inhibition of Cellular Respiration

AMA-4 targets the energy metabolism of M. tuberculosis by disrupting the oxidative phosphorylation pathway.[1] This pathway is crucial for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell.

Molecular Target: The Cytochrome bc₁:aa₃ Supercomplex

The specific molecular target of AMA-4 is the QcrB subunit of the cytochrome bc₁ complex (Complex III).[2][3] In mycobacteria, this complex is part of a larger CIII₂CIV₂ respiratory supercomplex that transfers electrons from menaquinol (MQH₂) to the terminal electron acceptor, oxygen.[4][5] This process is coupled with the pumping of protons across the inner membrane, establishing a proton motive force that drives ATP synthesis.[5]

Inhibition of Electron Transport and ATP Synthesis

AMA-4 binds deep within the Qp site of the QcrB subunit, a pocket where menaquinol oxidation occurs.[4] This binding physically obstructs the menaquinol binding site, thereby inhibiting the electron transport chain.[4] The disruption of electron flow leads to a collapse of the transmembrane proton gradient, which in turn halts ATP synthesis, causing a rapid depletion of intracellular ATP and leading to bacterial cell death.[2][6] This unique mechanism of action makes AMA-4 effective against Mtb strains that are resistant to other first- and second-line drugs.[2]

References

- 1. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. journals.asm.org [journals.asm.org]

Synthesis and Characterization of Novel 2-Amino-4-(2-pyridyl)thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 2-amino-4-(2-pyridyl)thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent antimycobacterial and antiplasmodial activities.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of these novel derivatives, presenting detailed experimental protocols, structured data for easy comparison, and visualizations of the synthetic pathways.

Core Synthesis Pathway

The primary route for synthesizing the 2-amino-4-(2-pyridyl)thiazole core is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-pyridyl)ethanone, with thiourea.[4] The resulting 2-amino-4-(2-pyridyl)thiazole can then be further modified at the 2-amino position to generate a library of derivatives.

Caption: General synthesis scheme for 2-amino-4-(2-pyridyl)thiazole derivatives.

Experimental Protocols

Synthesis of 2-Amino-4-(2-pyridyl)thiazole (Core Scaffold)

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: To a solution of 2-bromo-1-(2-pyridyl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).

-

Reaction Conditions: Stir the mixture at 70°C.

-

Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC/MS). The reaction is typically complete within 2 hours.

-

Work-up: Cool the reaction mixture to room temperature, allowing a precipitate to form.

-

Purification: Collect the precipitate by vacuum filtration and wash with acetone. Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to yield the off-white solid product.

General Procedure for Derivatization at the 2-Amino Position (Amide Formation)

This procedure outlines the formation of amide derivatives from the core scaffold.[1]

-

Reaction Setup: Dissolve 2-amino-4-(2-pyridyl)thiazole in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Add an equimolar amount of a substituted carboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Characterization Data of Selected Derivatives

The following tables summarize the characterization data for the core scaffold and representative derivatives.

| Compound | Molecular Formula | Method | Yield (%) | Physical State |

| 2-Amino-4-(pyridin-2-yl)thiazole | C8H7N3S | Hantzsch Synthesis | 56 | Off-white solid |

| N-Phenyl-4-(pyridin-2-yl)thiazol-2-amine | C14H11N3S | Derivatization | 52 | Beige crystals |

| N-(2-Trifluoromethylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | C15H10F3N3S | Derivatization | 59 | White solid |

| 4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine | C13H10N4S | Derivatization | 58 | Off-white solid |

Table 1: Synthesis and Physical Properties of 2-Amino-4-(2-pyridyl)thiazole Derivatives.[4]

| Compound | 1H NMR (Solvent) | Chemical Shifts (δ, ppm) | 13C NMR (Solvent) | Chemical Shifts (δ, ppm) | Mass Spec (m/z) |

| N-Phenyl-4-(pyridin-2-yl)thiazol-2-amine | (300 MHz, CDCl3) | 7.08–7.13 (m, 1H), 7.20–7.24 (m, 1H), 7.36–7.44 (m, 6H), 7.74–7.79 (m, 1H), 8.00 (d, J = 8.0 Hz, 1H), 8.62–8.63 (m, 1H) | (300 MHz, CDCl3) | 106.3, 118.1, 120.9, 122.5, 123.0, 129.5, 136.9, 149.4 | 254.0746 (M+H)+ |

| N-(2-Trifluoromethylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | (300 MHz, CDCl3) | 7.12–7.28 (m, 2H), 7.41 (br s, 1H), 7.58–7.68 (m, 2H), 7.74–7.80 (m, 1H), 8.00 (d, J = 7.9 Hz, 1H), 8.19 (d, J = 8.3 Hz, 1H), 8.62–8.64 (m, 1H) | (300 MHz, CDCl3) | 107.6, 120.3, 121.0, 122.6, 122.8, 126.7, 126.8, 133.24, 133.25, 136.9, 149.4, 163.6 | 322.0620 (M+H)+ |

| 4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine | (400 MHz, DMSO-d6) | 7.32–7.36 (m, 1H), 7.68–7.70 (m, 3H), 7.90–7.94 (m, 1H), 8.05 (d, J = 7.6 Hz, 1H), 8.42 (d, J = 6.4 Hz, 1H), 8.60 (d, J = 4 Hz, 1H), 10.80 (1H, s) | (300 MHz, DMSO-d6) | 109.0, 111.6, 120.9, 123.3, 137.8, 149.9, 150.7, 151.0, 152.3, 162.7 | 255.0699 (M+H)+ |

Table 2: Spectroscopic Data for Selected 2-Amino-4-(2-pyridyl)thiazole Derivatives.[4]

Biological Activity and Structure-Activity Relationship (SAR)

Research has shown that the 2-amino-4-(2-pyridyl)thiazole scaffold is a promising starting point for the development of new therapeutic agents.[2] Structure-activity relationship (SAR) studies have revealed key insights for optimizing the biological activity of these compounds.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antimycobacterial Potential of Thiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, antimycobacterial activity, and evaluation methodologies of promising thiazole derivatives against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent discovery and development of novel therapeutic agents. Thiazole-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating significant in vitro activity against M. tuberculosis. This technical guide provides a comprehensive overview of the antimycobacterial potential of various thiazole derivatives, detailing their inhibitory concentrations, the experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Quantitative Antimycobacterial Activity of Thiazole Derivatives

The in vitro antimycobacterial efficacy of several classes of thiazole compounds has been evaluated, with Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values determined against various strains of M. tuberculosis. The following tables summarize the quantitative data from key studies, offering a comparative analysis of the potency of different structural scaffolds.

Table 1: Benzimidazo[2,1-b]thiazole Derivatives

| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference Compounds | MIC (µg/mL) |

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | H37Rv | 1.6 - 12.5 | Isoniazid, Ethambutol | 1.6 |

| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazoles | H37Ra | IC50: 2.03 - 2.32 µM; IC90: 7.05 - 15.22 µM | - | - |

Table 2: Substituted Thiazole Derivatives

| Compound Class | M. tuberculosis Strain | MIC | Reference Compounds | MIC |

| Thiazolyl-pyrazole derivatives | Dormant M. tuberculosis H37Ra & M. bovis BCG | 0.20 - 28.25 µg/mL | - | - |

| Acetylene containing 2-(2-hydrazinyl)thiazoles | H37Rv | 50 - 100 µg/mL | Rifampicin | - |

| 2-Aminothiazole derivatives | H37Rv | 6.25 - 12.50 µM | - | - |

| Pyridine appended 2-hydrazinylthiazoles | H37Rv | 6.40 - 7.14 µM | - | - |

Experimental Protocols for Antimycobacterial and Cytotoxicity Assays

Accurate and reproducible evaluation of antimycobacterial activity is crucial in the drug discovery pipeline. The following sections provide detailed methodologies for the key in vitro assays cited in the evaluation of thiazole compounds.

Minimum Inhibitory Concentration (MIC) Determination

a) Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[1][2]

-

Media and Reagents:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Alamar Blue reagent.

-

20% Tween 80.

-

-

Inoculum Preparation:

-

A suspension of M. tuberculosis H37Rv is prepared from a fresh culture.

-

The turbidity of the suspension is adjusted to a McFarland standard of 1.0.

-

The suspension is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL in the assay wells.

-

-

Assay Procedure:

-

Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

-

The prepared mycobacterial inoculum is added to each well.

-

Control wells containing bacteria without any compound (positive control) and media alone (negative control) are included.

-

The plate is incubated at 37°C for 5-7 days.[2]

-

A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[3]

-

The plate is re-incubated for 24 hours.[2]

-

-

MIC Determination:

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

b) Broth Microdilution Method

This method is a standard procedure for determining the MIC of antimicrobial agents.[4][5][6]

-

Media and Reagents:

-

Middlebrook 7H9 broth supplemented with 10% OADC.[6]

-

-

Inoculum Preparation:

-

A bacterial suspension is prepared and its turbidity adjusted to a 0.5 McFarland standard.

-

The suspension is diluted to achieve a final inoculum of approximately 10^5 CFU/mL in each well.[6]

-

-

Assay Procedure:

-

Serial two-fold dilutions of the test compounds are made in a 96-well plate.

-

The standardized mycobacterial inoculum is added to all wells except the negative control.

-

Plates are incubated at 37°C for 7 to 21 days.[7]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[6]

-

c) Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for assessing the viability of mycobacteria.[8][9]

-

Principle:

-

Genetically engineered mycobacteriophages containing a luciferase gene infect viable M. tuberculosis cells.

-

Upon infection, the luciferase gene is expressed, and in the presence of the substrate D-luciferin, light is produced.

-

The amount of light emitted is proportional to the number of viable bacteria.

-

-

Assay Procedure:

-

M. tuberculosis cultures are incubated with the test compounds for a defined period (e.g., 72 hours).

-

A high-titer luciferase reporter phage solution is added to the cultures.

-

After an incubation period to allow for phage infection (e.g., 4 hours), the D-luciferin substrate is added.

-

The relative light units (RLU) are measured using a luminometer.

-

-

Interpretation:

-

A reduction in RLU in the presence of the test compound compared to the untreated control indicates antimycobacterial activity.

-

A 50% or greater reduction in RLU is typically considered indicative of activity.[8]

-

Cytotoxicity Assays

Evaluating the toxicity of compounds against mammalian cells is a critical step to determine their therapeutic index.

a) VERO Cell Cytotoxicity Assay

-

Cell Line:

-

VERO cells (African green monkey kidney epithelial cells) are commonly used.

-

-

Assay Principle:

-

This assay measures the effect of the test compound on the viability of VERO cells, often using colorimetric methods like the MTT assay.

-

-

Procedure (MTT Assay):

-

VERO cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

Caption: Workflow of the Luciferase Reporter Phage (LRP) Assay.

Potential Mechanisms of Action

While the precise mechanisms of action for many novel thiazole compounds are still under investigation, several studies have pointed towards the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall.

-

β-Ketoacyl-ACP Synthase (KasA): Some 2-aminothiazole derivatives are structurally similar to thiolactomycin, a known inhibitor of KasA.[4] Docking studies have suggested that these compounds may bind to the KasA protein, thereby disrupting mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[6]

-

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is a validated target for antitubercular drug development. Molecular docking analyses of certain benzo[d]imidazo[2,1-b]thiazole derivatives have indicated potential binding to DprE1, suggesting this as a possible mechanism of their antimycobacterial activity.[1]

The following diagram illustrates the potential targeting of these enzymes in the mycolic acid biosynthesis pathway.

Caption: Potential inhibition of KasA by thiazole compounds.

Conclusion

Thiazole-based compounds represent a versatile and potent scaffold for the development of novel antimycobacterial agents. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and preclinical evaluation of new treatments for tuberculosis. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these promising molecules is warranted to advance them through the drug development pipeline.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. bbrc.in [bbrc.in]

- 9. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Diarylquinoline Analogs as Potent Antimycobacterial Agents

A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diarylquinoline analogs, a critical class of antimycobacterial agents. Diarylquinolines, exemplified by the FDA-approved drug bedaquiline (TMC207), represent a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] They exhibit a novel mechanism of action by specifically targeting mycobacterial ATP synthase, an enzyme essential for cellular energy production.[2][3][4][5] This document details the key structural modifications that influence their biological activity, provides comprehensive experimental protocols for their evaluation, and visualizes critical pathways and relationships to aid in the rational design of next-generation diarylquinolines.

Core Structure and Mechanism of Action

The characteristic scaffold of a diarylquinoline consists of a quinoline core linked to two aromatic rings (Aryl A and Aryl B) and a side chain, typically containing a tertiary amine. Bedaquiline's antimycobacterial activity is attributed to its ability to inhibit the proton pump of mycobacterial ATP synthase, thereby disrupting the cell's energy metabolism.[5][6] This unique mechanism makes it effective against both replicating and non-replicating (dormant) mycobacteria and circumvents cross-resistance with other anti-TB drugs.[6][7]

The binding of diarylquinolines to the ATP synthase induces significant conformational changes, which are crucial for their inhibitory effect.[8] Specifically, bedaquiline and its analogs bind to the c subunits in the membrane-embedded F₀ region of the enzyme, blocking the rotation necessary for ATP synthesis.[9]

References

- 1. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Diarylquinolines are bactericidal for dormant mycobacteria as a result of disturbed ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tale of two inhibitors: diarylquinolines and squaramides | The EMBO Journal [link.springer.com]

Physicochemical Properties of Antimycobacterial Agent-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycobacterial agent-4 is a promising 2-amino-4-(2-pyridyl) thiazole derivative that has demonstrated significant in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and evaluation, and insights into its potential mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential anti-tubercular therapeutic.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below. This data has been compiled from various sources, including supplier datasheets and peer-reviewed publications.[1]

| Property | Value | Reference |

| IUPAC Name | 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |

| CAS Number | 476319-66-1 | [1] |

| Molecular Formula | C₁₅H₁₀N₄O₃S | [1] |

| Molecular Weight | 326.33 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Solubility | DMSO: 100 mg/mL (306.44 mM) (requires sonication) | [1] |

| In Vitro Activity (MIC₉₉) | 5 µM against M. tuberculosis H37Rv | [1] |

| Cytotoxicity (TC₅₀) | 3.0 µM against Vero cells | [1] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and biological evaluation of this compound, as adapted from the methodologies described in the scientific literature.[2][3]

Synthesis of this compound

The synthesis of this compound is achieved through a Hantzsch thiazole synthesis followed by an amidation reaction. A generalized workflow for the synthesis of 2-aminothiazole derivatives is presented below.

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

Materials and Reagents:

-

Substituted thiourea

-

Substituted α-bromoketone

-

Ethanol

-

Triethylamine

-

Acyl chloride or carboxylic acid with a coupling agent

-

Appropriate solvents for reaction and purification (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

-

Hantzsch Thiazole Synthesis: A suitably substituted thiourea and a substituted α-bromoketone are reacted in a solvent such as ethanol, typically with heating.

-

Formation of 2-Aminothiazole Intermediate: The condensation reaction yields the 2-aminothiazole intermediate.

-

Amidation/Acylation: The 2-aminothiazole intermediate is then acylated at the amino group using an appropriate acylating agent (e.g., an acyl chloride in the presence of a base like triethylamine) to yield the final product.

-

Purification: The final compound is purified using standard techniques such as column chromatography.

In Vitro Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv is determined using a microplate-based assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

-

This compound

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Resazurin or other viability indicators (optional)

Procedure:

-

Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.

-

Inoculation: The bacterial inoculum is added to each well of the microplate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or with the aid of a viability dye like resazurin.

Cytotoxicity Assay

The cytotoxicity of this compound is evaluated against a mammalian cell line, such as Vero cells, to determine its selectivity index.

Procedure:

-

Cell Culture: Vero cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or resazurin assay.

-

TC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% (TC₅₀) is calculated from the dose-response curve.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, evidence suggests that 2-aminothiazole derivatives may exert their antimycobacterial effect by targeting the fatty acid synthesis II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[4][5][6] A key enzyme in this pathway, β-ketoacyl-ACP synthase (KasA), is a potential target.[2][4][6] Inhibition of KasA would disrupt the elongation of fatty acids, leading to a compromised cell wall and ultimately bacterial death.

Caption: Proposed inhibition of the FAS-II pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anti-tubercular drugs. Its potent in vitro activity and well-defined synthetic route make it an attractive candidate for further optimization and preclinical evaluation. The elucidation of its precise mechanism of action, potentially through the inhibition of the FAS-II pathway, will be crucial for guiding future drug design efforts aimed at improving efficacy and reducing toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for tuberculosis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Mycolic acid biosynthesis and enzymic characterization of the beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditional Depletion of KasA, a Key Enzyme of Mycolic Acid Biosynthesis, Leads to Mycobacterial Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. PLOS One [journals.plos.org]

A Technical Guide to Early-Stage Screening of Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of novel antitubercular agents. This guide provides an in-depth overview of the core principles and experimental methodologies underpinning the early-stage screening of new chemical entities with the potential to combat this global health threat.

Introduction: The Antitubercular Drug Discovery Landscape

The journey of an antitubercular drug from a chemical library to a clinical candidate is a multi-step process that begins with robust and efficient screening strategies. Early-stage screening is designed to identify "hits" – compounds that exhibit inhibitory activity against Mtb. These hits then undergo further evaluation and optimization to become "leads," which are promising candidates for preclinical and clinical development. The two primary and complementary approaches in this initial phase are phenotypic screening and target-based screening.[1][2]

Phenotypic Screening: This whole-cell approach assesses the ability of a compound to inhibit the growth of Mtb without prior knowledge of its specific molecular target.[3][4] Its main advantage is that it simultaneously selects for compounds that can permeate the complex mycobacterial cell wall and are not susceptible to efflux mechanisms, thus identifying biologically relevant molecules.[4]

Target-Based Screening: This strategy focuses on identifying molecules that inhibit a specific, essential Mtb enzyme or pathway.[2] This approach can be more rational and lead to a better understanding of the mechanism of action from the outset. However, potent enzyme inhibitors identified through this method may not always translate to whole-cell activity due to issues with cell penetration or efflux.[5]

Experimental Workflows in Antitubercular Drug Discovery

The initial stages of antitubercular drug discovery follow a structured workflow designed to efficiently identify and validate promising compounds. This process typically begins with a large-scale primary screen, followed by a series of confirmatory and secondary assays to characterize the activity and selectivity of the identified hits.

Caption: A generalized workflow for early-stage antitubercular drug discovery.

Key Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of screening data. The following sections provide methodologies for key in vitro assays.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against replicating Mtb.[6][7][8][9][10] It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Sterile 96-well microplates (clear-bottom)

Procedure:

-

Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.

-

Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with a known antitubercular drug (e.g., isoniazid) as a positive control.

-

Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[9]

Low-Oxygen-Recovery Assay (LORA)

The LORA is designed to identify compounds active against non-replicating, persistent Mtb, which are thought to be responsible for the long duration of tuberculosis therapy.[6][9][11][12][13] This assay utilizes a recombinant Mtb strain expressing luciferase and measures the recovery of bacteria after a period of anaerobic incubation.

Materials:

-

Recombinant M. tuberculosis H37Rv expressing luciferase

-

Dubos Tween Albumin Broth (DTAB)

-

Test compounds dissolved in DMSO

-

Anaerobic gas generating system or chamber

-

Luciferin substrate

-

Opaque 96-well microplates

Procedure:

-

Grow the recombinant Mtb strain to late-log phase in DTAB.

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add the Mtb suspension to each well.

-

Place the plates in an anaerobic chamber for 10-14 days at 37°C to induce a non-replicating state.

-

After the anaerobic incubation, transfer the plates to a normal aerobic incubator (37°C, 5% CO2) for a 28-hour "recovery" period.

-

Following recovery, add the luciferin substrate to each well.

-

Measure the luminescence using a plate reader. A reduction in luminescence compared to the drug-free control indicates inhibition of bacterial recovery and thus activity against non-replicating Mtb.

Intracellular Growth Inhibition Assay

This assay evaluates the ability of compounds to inhibit the growth of Mtb within macrophages, providing a more physiologically relevant screening model.[14][15][16][17][18]

Materials:

-

Human or murine macrophage cell line (e.g., THP-1 or J774A.1)

-

Mycobacterium tuberculosis H37Rv (can be a fluorescently labeled strain, e.g., expressing GFP)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test compounds

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

7H10 agar plates for CFU enumeration

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Infect the macrophages with Mtb at a specific multiplicity of infection (MOI), typically for 4 hours.

-

Wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates for 3-5 days at 37°C with 5% CO2.

-

After incubation, lyse the macrophages to release the intracellular bacteria.

-

Serially dilute the lysate and plate on 7H10 agar to determine the number of colony-forming units (CFUs). A reduction in CFU count compared to the untreated control indicates intracellular activity of the compound.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antimycobacterial activity is not due to general cytotoxicity. The MTT assay is a common method for this purpose.[19]

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or THP-1)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Data Presentation and Interpretation

Quantitative data from screening assays should be organized in a clear and concise manner to facilitate comparison and decision-making.

Summary of Screening Data

| Compound ID | Primary Screen Hit Rate (%) | MABA MIC (µM) vs. H37Rv | LORA MIC (µM) vs. NRP Mtb | Intracellular MIC (µM) in THP-1 | Cytotoxicity CC50 (µM) vs. Vero | Selectivity Index (SI = CC50/MIC) |

| GSK-TB1 | 0.64[14] | 0.1[14] | >50 | 0.5 | >100 | >1000 |

| Compound X | 0.07[16] | 6.1[16] | ND | ND | 54.3 | 8.9[16] |

| Orbifloxacin | NA | 0.2 µg/ml (0.5 µM) | ND | <8 µg/ml | >64 µg/ml (115 µM) | >230 |

| AK15 | NA | 128 µg/ml | ND | >64 µg/ml | >64 µg/ml | <0.5 |

| 3l | NA | 2 µg/mL (~4 µM)[11] | ND | ND | >32 µg/mL (>100 µM)[11] | >25 |

| 3m | NA | 2 µg/mL (~4 µM)[11] | ND | ND | >30 µg/mL (>100 µM)[11] | >25 |

NRP: Non-replicating persistent; ND: Not determined; NA: Not applicable.

The Selectivity Index (SI) is a critical parameter for prioritizing hits. It is the ratio of the cytotoxicity (CC50) to the antimycobacterial activity (MIC). A higher SI value indicates that the compound is more selective for Mtb and less toxic to mammalian cells, making it a more promising candidate for further development. Generally, an SI of ≥10 is considered a good starting point.

Signaling Pathways as Drug Targets

Understanding the essential signaling pathways in Mtb can guide target-based drug discovery and help in elucidating the mechanism of action of compounds identified through phenotypic screens. Drug resistance in Mtb often arises from mutations in genes encoding drug targets or drug-activating enzymes.[6]

Caption: Key Mtb pathways targeted by antitubercular drugs and associated resistance mechanisms.

Conclusion

The early-stage screening of novel antitubercular agents is a critical and dynamic field. The integration of high-throughput phenotypic and target-based screening approaches, coupled with robust secondary and cytotoxicity assays, provides a powerful platform for the identification of new chemical entities with the potential to shorten and simplify tuberculosis treatment and combat the growing threat of drug resistance. A thorough understanding of the experimental methodologies and the underlying biology of M. tuberculosis is essential for researchers dedicated to this important endeavor.

References

- 1. Phenotypic drug susceptibility testing for Mycobacterium tuberculosis variant bovis BCG in 12 hours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput Cidality Screen for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review [frontiersin.org]

- 10. Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Transcriptional regulation and drug resistance in Mycobacterium tuberculosis [frontiersin.org]

- 12. Extremely Low Hit Rate in a Diverse Chemical Drug Screen Targeting Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Molecular Biology of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for Novel Antimycobacterial Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This necessitates the urgent discovery and development of new classes of antimycobacterial drugs with novel mechanisms of action. A critical first step in this process is the identification and validation of new drug targets within the Mtb bacillus. This technical guide provides an in-depth overview of current strategies and methodologies for target identification, tailored for professionals in the field of TB drug discovery.

Strategies for Novel Target Identification

The quest for new antimycobacterial drugs has evolved from traditional phenotypic screening to more sophisticated target-based and integrated approaches. Understanding the advantages and limitations of each strategy is crucial for a successful drug discovery campaign.

Phenotypic Screening: A Whole-Cell Approach

Phenotypic screening involves testing large libraries of chemical compounds for their ability to inhibit the growth of whole Mtb cells. This approach is unbiased as it does not require prior knowledge of a specific drug target.[1] A significant advantage is that it simultaneously selects for compounds with the ability to penetrate the complex mycobacterial cell wall and evade efflux pumps, two major hurdles in anti-TB drug development.[2]

However, a major challenge of phenotypic screening is the subsequent identification of the molecular target of the active compounds, a process known as target deconvolution.[3]

Target-Based Screening: A Rational Approach

In contrast to phenotypic screening, target-based screening focuses on identifying inhibitors of a specific, pre-selected Mtb enzyme or protein that is essential for bacterial survival. This approach allows for a more rational and structure-guided drug design process. While this method has been successful in other therapeutic areas, it has had limited success in delivering new anti-TB drugs, primarily due to challenges in translating enzyme inhibition to whole-cell activity.[4]

Integrated Approaches: The Best of Both Worlds

Modern drug discovery efforts often employ a combination of phenotypic and target-based approaches. This can involve initial phenotypic screening to identify compounds with whole-cell activity, followed by rigorous target deconvolution efforts. Conversely, hits from target-based screens can be optimized for improved cell permeability and efficacy.

Key Classes of Novel Antimycobacterial Drug Targets

Research into the biology of Mtb has unveiled a number of promising new targets for drug intervention. These targets are often involved in essential cellular processes that are unique to the bacterium, minimizing the potential for off-target effects in the human host.

Cell Wall Biosynthesis

The intricate and unique cell wall of Mtb is a well-established and highly attractive target for new drugs.[2][4][5] Key enzymatic targets in this pathway include:

-

Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the mycolic acid biosynthesis pathway and the target of the first-line drug isoniazid.[2][4][5]

-

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1): Involved in the synthesis of arabinogalactan, another essential component of the cell wall.[2]

-

Polyketide Synthase 13 (Pks13): Catalyzes the final condensation step in mycolic acid biosynthesis.

Energy Metabolism

Targeting the energy metabolism of Mtb is a promising strategy, particularly for eliminating persistent, non-replicating bacteria.[6] Key targets include:

-

ATP Synthase: Essential for generating cellular energy. Bedaquiline, a diarylquinoline, was the first drug in its class to be approved for the treatment of MDR-TB and targets the F0 subunit of ATP synthase.[7]

-

Cytochrome bc1 complex: A critical component of the electron transport chain.

Protein Synthesis

The bacterial ribosome is a validated target for many antibiotics. Novel inhibitors of Mtb's protein synthesis machinery are actively being sought.

DNA Replication and Repair

Enzymes involved in DNA replication and repair, such as DNA gyrase, are essential for bacterial survival and represent attractive drug targets.

Quantitative Data on Novel Inhibitors

The following tables summarize publicly available data on the inhibitory activity of novel compounds against various Mtb targets and whole cells.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Anti-TB Compounds

| Compound Class | Target/Pathway | Mtb Strain | MIC (µg/mL) | Reference |

| Diarylquinolines | ATP synthase | H37Rv | 0.03-0.12 | [7] |

| Benzothiazinones | DprE1 | H37Rv | 0.0005-0.01 | [2] |

| Imidazopyridines | QcrB (cytochrome bc1) | H37Rv | 0.003-0.01 | [8] |

| GPK91 | InhA/KasA | M. smegmatis | 0.781 | [1] |

| GPK96 | InhA/KasA | M. smegmatis | 3.125 | [1] |

| G24 | DNA gyrase | H37Rv | 12.5 | [5] |

| G26 | DNA gyrase | H37Rv | 12.5 | [5] |

| CD39 | InhA | H37Rv | 1-10 µM | [3] |

| CD117 | InhA | H37Rv | 1-10 µM | [3] |

Table 2: IC50/Ki Values of Novel Inhibitors against Mtb Enzymes

| Inhibitor | Target Enzyme | IC50/Ki | Reference |

| Diospyrin | DNA gyrase | 15 µM (IC50) | [9] |

| 7-methyljugolone | DNA gyrase | 30 µM (IC50) | [9] |

| X20348 | Pks13 | 0.47 µM (IC50) | [8] |

| G24 | DNA gyrase | 2.69 µM (IC50) | [5] |

| G26 | DNA gyrase | 2.46 µM (IC50) | [5] |

| Compound 14 | Pks13 | 0.58 µmol/L (IC50) | [7] |

| TAM16 | Pks13 | 0.05–0.42 µmol/L (MIC) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in antimycobacterial drug target identification.

Phenotypic Screening using the Microplate Alamar Blue Assay (MABA)

This assay is a widely used method for determining the MIC of compounds against Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

96-well microtiter plates

-

Alamar Blue reagent

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute the bacterial suspension 1:20 in 7H9 broth.

-

In a 96-well plate, add 100 µL of 7H9 broth to all wells.

-

Add 100 µL of the test compound at 2x the final desired concentration to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Include a drug-free control (bacteria only) and a sterile control (broth only).

-

Incubate the plates at 37°C for 5-7 days.

-

Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Target Deconvolution using Generation of Resistant Mutants and Whole-Genome Sequencing

This genetic approach is a powerful tool for identifying the target of a novel antimicrobial compound.

Procedure:

-

Selection of Resistant Mutants:

-

Plate a large number of Mtb cells (e.g., 10⁸-10⁹ CFU) onto Middlebrook 7H11 agar plates containing the test compound at a concentration 4-8 times its MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate individual colonies that appear on the drug-containing plates. These are spontaneous resistant mutants.

-

-

Confirmation of Resistance:

-

Re-streak the isolated colonies on both drug-free and drug-containing agar to confirm their resistance phenotype.

-

Determine the MIC of the compound for the resistant mutants to quantify the level of resistance.

-

-

Whole-Genome Sequencing (WGS):

-

Extract genomic DNA from the resistant mutants and the parental wild-type strain.

-

Perform WGS on all samples using a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.

-

The gene(s) containing these mutations are strong candidates for the drug's target or are involved in its mechanism of action.

-

Target Deconvolution using Affinity Chromatography

This biochemical method can be used to isolate the protein target of a compound from a complex mixture of cellular proteins.

Procedure:

-

Immobilization of the Compound:

-

Chemically modify the compound of interest to introduce a linker arm that can be covalently attached to a solid support (e.g., agarose beads) without abolishing its biological activity.

-

-

Preparation of Cell Lysate:

-

Grow a large culture of Mtb and harvest the cells.

-

Lyse the cells to release the cellular proteins.

-

-

Affinity Chromatography:

-

Incubate the Mtb cell lysate with the immobilized compound. The target protein will bind to the compound on the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound protein from the beads using a competitive inhibitor (e.g., the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Identify the eluted protein(s) using mass spectrometry.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows in antimycobacterial drug discovery.

Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis and the mechanism of action of isoniazid.

Caption: A typical workflow for phenotypic drug discovery against M. tuberculosis.

Caption: Overview of the cholesterol catabolism pathway in M. tuberculosis, a key process for intracellular survival.

References

- 1. More Than Cholesterol Catabolism: Regulatory Vulnerabilities in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Cholesterol metabolism: a potential therapeutic target in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sampsonites.org [sampsonites.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Assessment of "Antimycobacterial agent-4"

Disclaimer: "Antimycobacterial agent-4" is a placeholder name for a novel therapeutic candidate. The data, protocols, and pathways described herein are representative and intended to serve as a technical guide for the evaluation of a new chemical entity's cytotoxic profile.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity assessment of a novel compound, "this compound." A thorough evaluation of a compound's effect on mammalian cells is a critical early step in drug discovery to ensure a viable therapeutic window and minimize off-target effects.[1]

Overview of Cytotoxicity Screening

The initial assessment of cytotoxicity involves a tiered approach, beginning with broad-spectrum assays that measure general cell health and progressing to more specific assays that elucidate the mechanism of cell death. The primary goals are to determine the concentration at which the agent becomes toxic to mammalian cells (the IC50 value) and to understand the mode of action (e.g., necrosis or apoptosis).

A typical experimental workflow begins with treating cultured mammalian cells with a range of concentrations of the test agent. Following an incubation period, various assays are performed to measure cell viability, membrane integrity, and specific cell death pathways.

Data Presentation: Summarized Cytotoxicity Profile

Quantitative data from cytotoxicity assays are typically summarized to provide a clear overview of the compound's potency against different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound on Various Mammalian Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (hr) | IC50 (µM) [Illustrative] |

| Vero | Monkey Kidney Epithelial | MTT | 48 | > 100 |

| HepG2 | Human Liver Hepatocellular | MTT | 48 | 75.2 ± 5.1 |

| A549 | Human Lung Carcinoma | MTT | 48 | 88.9 ± 6.3 |

| THP-1 | Human Monocytic (Macrophage-like) | LDH | 24 | 62.5 ± 4.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Dependent Effect of this compound on Vero Cell Viability

| Concentration (µM) | % Cell Viability (MTT Assay) [Illustrative] | % Cytotoxicity (LDH Assay) [Illustrative] |

| 0 (Control) | 100.0 ± 2.5 | 0.0 ± 1.1 |

| 1.56 | 98.7 ± 3.1 | 1.5 ± 0.8 |

| 3.13 | 97.2 ± 2.8 | 2.1 ± 1.0 |

| 6.25 | 94.5 ± 4.0 | 4.8 ± 1.5 |

| 12.5 | 89.1 ± 3.7 | 9.7 ± 2.2 |

| 25 | 78.3 ± 5.2 | 18.4 ± 3.1 |

| 50 | 61.0 ± 4.9 | 35.6 ± 4.5 |

| 100 | 45.4 ± 6.1 | 51.2 ± 5.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following sections describe the methodologies for the core assays used to evaluate cytotoxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]

Protocol:

-

Cell Seeding: Seed cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of "this compound". Remove the culture medium and add 100 µL of medium containing the test compound to each well. Include untreated cells as a negative control and a solvent control if applicable.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[2][5]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours).

-

Sample Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[7][9]

-

Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well containing the supernatant.[7]

-

Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[7]

-

Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.[7]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][9]

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells lysed with a detergent (maximum LDH release).

Caspase-3/7 Assay for Apoptosis Detection

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[10] This assay uses a specific substrate that, when cleaved by active caspases, generates a fluorescent or luminescent signal.

Protocol:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with "this compound" as previously described.

-

Reagent Addition: After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 Reagent (or a similar fluorogenic substrate) directly to each well in a 1:1 ratio with the cell culture medium.[11]

-

Incubation: Mix the contents by shaking on an orbital shaker for 1 minute, then incubate at room temperature for 1-2 hours.

-

Signal Reading: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[12]

-

Data Analysis: Compare the signal from treated wells to untreated control wells to determine the fold-increase in caspase activity.

Visualization of Potential Cytotoxicity Pathway

If initial assays suggest cytotoxicity is mediated by apoptosis, it is crucial to understand the underlying signaling cascade. Drug-induced apoptosis often proceeds via the intrinsic (mitochondrial) pathway, which is controlled by the BCL-2 family of proteins and results in the activation of the caspase cascade.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Susceptibility Testing Protocols for "Antimycobacterial agent-4" against M. tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for determining the in vitro antimycobacterial activity of a novel investigational compound, "Antimycobacterial agent-4," against Mycobacterium tuberculosis (M. tuberculosis). The protocols cover the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and intracellular activity within a macrophage model.

Introduction

"this compound" is a novel synthetic compound under investigation for the treatment of tuberculosis. Its putative mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2] Establishing standardized in vitro susceptibility profiles is a critical step in the preclinical development of this agent. The following protocols are based on established methodologies for testing anti-tubercular compounds.[3][4]

Safety Precaution: All handling of live M. tuberculosis cultures must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of "this compound" against M. tuberculosis H37Rv (ATCC 27294) using the broth microdilution method with a resazurin-based viability indicator.[5][6]

Materials and Reagents

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth base[3]

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (10%)[3]

-

Glycerol

-

Sterile 96-well, U-bottom microtiter plates[7]

-

"this compound" powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Resazurin sodium salt powder[6]

-

Sterile distilled water

-

Positive control drug (e.g., Isoniazid or Rifampicin)

-

Sterile tubes, pipettes, and glassware

Experimental Protocol

Step 1: Media Preparation Prepare complete Middlebrook 7H9-OADC broth by supplementing 7H9 broth base with 10% OADC enrichment and 0.2% glycerol.[8]

Step 2: Inoculum Preparation

-

Culture M. tuberculosis H37Rv in 7H9-OADC broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile 7H9-OADC broth.

-

Prepare the final inoculum by diluting this suspension 1:100 in 7H9-OADC broth to achieve a target concentration of approximately 1 x 10⁵ CFU/mL.[7]

Step 3: Drug Plate Preparation

-

Prepare a 1 mg/mL (100X) stock solution of "this compound" in sterile DMSO.

-

Perform two-fold serial dilutions of the stock solution in 7H9-OADC broth in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Transfer 100 µL of each drug dilution to the corresponding wells of the final assay plate.

-

Include control wells:

-

Growth Control: 100 µL of 7H9-OADC broth without any drug.

-

Sterility Control: 200 µL of 7H9-OADC broth without bacteria.

-

Positive Drug Control: Serial dilutions of Isoniazid or Rifampicin.

-

Step 4: Inoculation and Incubation

-

Inoculate all wells (except the sterility control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

-

Seal the plate in a zip-lock bag to prevent evaporation and incubate at 37°C for 7 days.[6]

Step 5: Result Determination

-

After 7 days, prepare a 0.02% (w/v) solution of resazurin in sterile water and filter-sterilize.[9]

-

Add 30 µL of the resazurin solution to each well.[6]

-

Re-incubate the plate overnight (18-24 hours) at 37°C.[6]

-

Read the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[5]

-

The MIC is defined as the lowest concentration of "this compound" that prevents this color change (i.e., the well remains blue).[10]

Workflow Diagram

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11] This protocol is a direct extension of the MIC assay.

Materials and Reagents

-

Completed MIC plate from Protocol 1

-

Middlebrook 7H11 agar plates supplemented with 10% OADC

-

Sterile saline or PBS with 0.05% Tween 80

Experimental Protocol

-

From the MIC plate (after MIC has been determined but before adding resazurin), select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

-

Homogenize the contents of each selected well.

-

Prepare 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³) of the contents from each well in sterile saline with Tween 80.

-

Spot plate 10-20 µL of each dilution onto sectors of a 7H11 agar plate.

-

Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible in the growth control sector.[12]

-

Count the number of colonies (CFU) for each concentration.

-

The MBC is defined as the lowest drug concentration that results in a ≥3-log₁₀ reduction (99.9% kill) in CFU compared to the initial inoculum count.[11][12]

Protocol 3: Intracellular Susceptibility Testing

This protocol assesses the activity of "this compound" against M. tuberculosis residing within macrophages, providing a more biologically relevant model of infection.[13][14]

Materials and Reagents

-

THP-1 human monocytic cell line (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

M. tuberculosis H37Rv expressing a stable reporter (e.g., luciferase or GFP) for easier quantification[15]

-

Sterile water for cell lysis

-

"this compound" and control drugs

Experimental Protocol

Step 1: Macrophage Differentiation

-

Seed THP-1 monocytes into a 96-well, flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well.

-

Add PMA to a final concentration of 25-50 ng/mL to induce differentiation into adherent, macrophage-like cells.

-

Incubate for 24-48 hours at 37°C in 5% CO₂.

-

After incubation, wash the cells gently with pre-warmed RPMI medium to remove non-adherent cells and PMA.

Step 2: Macrophage Infection

-

Prepare an M. tuberculosis inoculum and adjust the concentration to achieve a Multiplicity of Infection (MOI) of 1-5 bacteria per macrophage.[16]

-

Add the bacterial suspension to the differentiated macrophages and incubate for 4 hours to allow phagocytosis.

-

Wash the cells three times with pre-warmed RPMI to remove extracellular bacteria.

Step 3: Drug Treatment

-

Add fresh culture medium containing two-fold serial dilutions of "this compound" to the infected cells.

-

Include an "infected, untreated" control and a positive drug control (e.g., Rifampicin).

-

Incubate the plate for 3-5 days at 37°C in 5% CO₂.[17]

Step 4: Quantify Intracellular Viability

-

After incubation, gently wash the cells to remove the drug-containing medium.

-

Lyse the macrophages by adding 100 µL of sterile, cold water and incubating for 10-15 minutes.

-

Quantify the viable intracellular bacteria by either:

-

Reporter Assay: If using a luciferase-expressing strain, add the appropriate substrate and measure luminescence.[15]

-

CFU Enumeration: Perform serial dilutions of the cell lysate and plate on 7H11 agar, as described in the MBC protocol.

-

-

Calculate the percent inhibition of intracellular growth relative to the untreated control.

Workflow Diagram

Caption: Workflow for intracellular antimycobacterial activity assay.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| This compound | 0.25 | 0.5 | 2 | Bactericidal |

| Isoniazid (Control) | 0.06 | 0.12 | 2 | Bactericidal |

| Interpretation based on MBC/MIC ratio ≤ 4 is considered bactericidal. |

Table 2: Intracellular Activity of this compound

| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |

| This compound | 0.4 | 1.5 |

| Rifampicin (Control) | 0.1 | 0.8 |

| IC₅₀/IC₉₀: Concentration inhibiting 50%/90% of intracellular growth. |

Hypothetical Mechanism of Action

"this compound" is hypothesized to inhibit Mycolate Synthase Associated Protein 1 (MSAP1) , a novel enzyme essential for the final condensation step of mycolic acid biosynthesis, a pathway distinct from the one inhibited by isoniazid.[18][19]

Caption: Hypothetical mechanism of action for "this compound".

References

- 1. Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs | MDPI [mdpi.com]

- 2. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]

- 3. diva-portal.org [diva-portal.org]